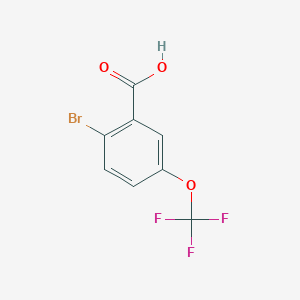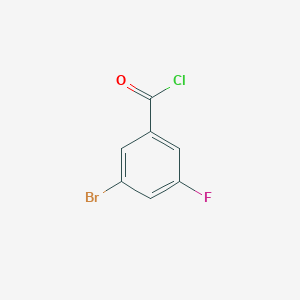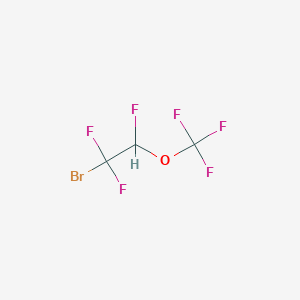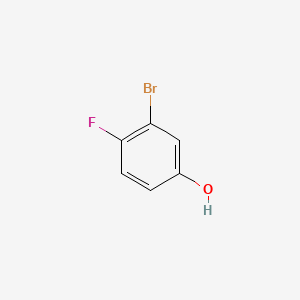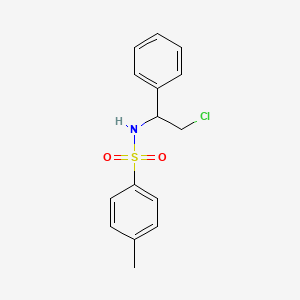
1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene is an organic compound with the molecular formula C10H11BrO2. It is characterized by the presence of a bromine atom attached to a benzene ring, which is further substituted with a 1,3-dioxolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene can be synthesized through a multi-step process. One common method involves the bromination of 2-(1,3-dioxolan-2-ylmethyl)benzene. This reaction typically requires the use of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or light to facilitate the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide (OH-), alkoxide (RO-), or amines (RNH2) under suitable conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically performed in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN) at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions.
Reduction: Carried out in inert atmospheres using solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products:
Nucleophilic Substitution: Produces substituted benzene derivatives depending on the nucleophile used.
Oxidation: Yields benzoic acid derivatives.
Reduction: Results in the formation of 2-(1,3-dioxolan-2-ylmethyl)benzene.
Applications De Recherche Scientifique
1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the manufacture of specialty chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of 1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene primarily involves its reactivity as a brominated aromatic compound. The bromine atom serves as a leaving group in nucleophilic substitution reactions, facilitating the formation of new carbon-nucleophile bonds.
Comparaison Avec Des Composés Similaires
2-Bromoethyl-1,3-dioxolane: Similar in structure but with a different substitution pattern on the benzene ring.
2-(2-Bromobenzyl)-1,3-dioxolane:
2-Bromomethyl-1,3-dioxolane: Used in similar synthetic applications but differs in the position of the bromine atom.
Uniqueness: 1-Bromo-2-(1,3-dioxolan-2-ylmethyl)benzene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to other brominated dioxolane derivatives. This uniqueness makes it valuable in targeted synthetic applications and specialized industrial processes .
Propriétés
IUPAC Name |
2-[(2-bromophenyl)methyl]-1,3-dioxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO2/c11-9-4-2-1-3-8(9)7-10-12-5-6-13-10/h1-4,10H,5-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFSTIQYCXISNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)CC2=CC=CC=C2Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30373653 |
Source


|
| Record name | 2-[(2-Bromophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96557-36-7 |
Source


|
| Record name | 2-[(2-Bromophenyl)methyl]-1,3-dioxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30373653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: Why is 2-(2-Bromobenzyl)-1,3-dioxolane a useful compound in organic synthesis?
A1: 2-(2-Bromobenzyl)-1,3-dioxolane serves as a valuable chiral building block in organic synthesis, specifically for creating enantiomerically pure compounds. The research highlights its use in preparing chiral 2-(2-Bromobenzyl)-1,3-dioxolanes. These compounds are then employed to control the stereochemistry during reactions with other molecules. [, ]
Q2: How does the chirality of the 1,3-dioxolane moiety in 2-(2-Bromobenzyl)-1,3-dioxolane influence the synthesis of 1-Aryl-1,2,3,4-tetrahydroisoquinolines?
A2: The researchers explored the ability of the chiral 1,3-dioxolane group to control diastereoselectivity during the addition of aryllithium species (derived from 2-(2-Bromobenzyl)-1,3-dioxolane) to acylimines. [] They discovered that different chiral 1,3-dioxolane groups led to varying ratios of diastereomeric products. This highlights the significance of the chiral 1,3-dioxolane in influencing the stereochemical outcome of the reaction and enabling the synthesis of specific diastereomers of 1-Aryl-1,2,3,4-tetrahydroisoquinolines. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(4-Aminophenyl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1273228.png)
